molecular formula C8H8ClNO2 B1330673 Methyl 3-amino-4-chlorobenzoate CAS No. 40872-87-5

Methyl 3-amino-4-chlorobenzoate

Cat. No. B1330673
Key on ui cas rn: 40872-87-5
M. Wt: 185.61 g/mol
InChI Key: LOCJPOYKBUUVKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08017775B2

Procedure details

3-Amino-4-chlorobenzoic acid (20.9 g, 0.122 mol) and cecium carbonate (79.5 g, 0.244 mol) were suspended in N,N-dimethylformamide (500 mL), and methyl iodide (7.60 mL, 0.122 mol) was added thereto, and then the reaction mixture was stirred under argon atmosphere at room temperature for 2 hours. Ethyl acetate (250 mL) and diethyl ether (500 mL) were added to the reaction mixture and then the whole was washed with water (1 L). The aqueous layer was extracted with ethyl acetate/diethylether (2/1) (300 mL, 3 times). The combined organic layer was washed with water (500 mL, 4 times) and saturated brine (300 mL) successively. The organic layer was dried over anhydrous magnesium sulfate and then the solvent was removed under reduced pressure to give the titled reference compound (21.82 g) as a pale brown solid. (Yield 97%)
Quantity
20.9 g
Type
reactant
Reaction Step One
Quantity
79.5 g
Type
reactant
Reaction Step Two
Quantity
7.6 mL
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five
Yield
97%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[Cl:11])[C:5]([OH:7])=[O:6].[C:12](=O)([O-])[O-].CI.C(OCC)(=O)C>CN(C)C=O.C(OCC)C>[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[Cl:11])[C:5]([O:7][CH3:12])=[O:6]

Inputs

Step One
Name
Quantity
20.9 g
Type
reactant
Smiles
NC=1C=C(C(=O)O)C=CC1Cl
Step Two
Name
Quantity
79.5 g
Type
reactant
Smiles
C([O-])([O-])=O
Step Three
Name
Quantity
7.6 mL
Type
reactant
Smiles
CI
Step Four
Name
Quantity
250 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)OCC
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred under argon atmosphere at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the whole was washed with water (1 L)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate/diethylether (2/1) (300 mL, 3 times)
WASH
Type
WASH
Details
The combined organic layer was washed with water (500 mL, 4 times) and saturated brine (300 mL) successively
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC=1C=C(C(=O)OC)C=CC1Cl
Measurements
Type Value Analysis
AMOUNT: MASS 21.82 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.